molecular formula C12H23NO4 B12045694 N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine CAS No. 1427175-12-9

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Cat. No.: B12045694
CAS No.: 1427175-12-9
M. Wt: 245.32 g/mol
InChI Key: AHBGXKGISVQPDU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a chemical compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Mechanism of Action

The mechanism of action of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. Upon deprotection, the free amine can then engage in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is unique due to its specific structure, which includes a morpholine ring with a hydroxymethyl group and a BOC-protected amine. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications .

Properties

CAS No.

1427175-12-9

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

AHBGXKGISVQPDU-VIFPVBQESA-N

Isomeric SMILES

CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)CO)C

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.